molecular formula C13H23N3O B1478218 1-Cyclobutyl-4-prolylpiperazine CAS No. 2040752-66-5

1-Cyclobutyl-4-prolylpiperazine

Cat. No.: B1478218
CAS No.: 2040752-66-5
M. Wt: 237.34 g/mol
InChI Key: RQQROJXUTSLFCC-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-prolylpiperazine is a useful research compound. Its molecular formula is C13H23N3O and its molecular weight is 237.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-Cyclobutyl-4-prolylpiperazine, also known as CPP, is thought to be a modulator of the GABAergic system. The GABAergic system plays a fundamental role in the regulation of neural networks. More specifically, the SHP2 protein, which is a member of the Protein Tyrosine Phosphatases (PTPs) family, is closely related to cancer .

Mode of Action

The SHP2 protein is a non-receptor protein which is constituted from two N-terminal Src homology 2 domains, a PTP domain, and a C-terminal tail .

Biochemical Pathways

The activation of the Protein Tyrosine Phosphatases pathway in human cancers has triggered the development of a variety of pharmacological inhibitors targeting catalytic sites of the SHP2 cascade . The SHP2 protein belongs to the protein tyrosine phosphatases group of enzymes .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclobutyl-4-prolylpiperazine can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in neural cell activity and synaptic plasticity . Understanding these temporal effects is crucial for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neural activity without causing significant adverse effects. At higher doses, this compound may induce toxic effects, such as neurotoxicity or alterations in behavior . These dosage-dependent effects are important for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in cells . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding how this compound is transported and distributed is essential for predicting its therapeutic effects and potential side effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the nucleus or mitochondria . These subcellular localizations are important for understanding how this compound exerts its effects at the cellular level.

Properties

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-13(12-5-2-6-14-12)16-9-7-15(8-10-16)11-3-1-4-11/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQROJXUTSLFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.